1-Methylcyclohepta[b]pyrrol-2(1H)-one
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Overview
Description
1-Methylcyclohepta[b]pyrrol-2(1H)-one is a heterocyclic compound that features a fused ring system combining a cycloheptane ring with a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methylcyclohepta[b]pyrrol-2(1H)-one can be synthesized through several methods. One common approach involves the condensation of pyrrole aldehydes with organic acids, followed by cyclization. This method typically requires the use of a catalyst and specific reaction conditions to achieve the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to isolate the compound .
Chemical Reactions Analysis
Types of Reactions: 1-Methylcyclohepta[b]pyrrol-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Scientific Research Applications
1-Methylcyclohepta[b]pyrrol-2(1H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-Methylcyclohepta[b]pyrrol-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-Methylcyclohepta[b]pyrrol-2(1H)-one can be compared with other similar compounds, such as:
1H-Pyrrol-2-ylmethylene compounds: These compounds share a similar pyrrole ring structure but differ in their substituents and overall ring system.
1H-Pyrrolo[2,3-b]pyridine derivatives: These compounds have a pyridine ring fused with a pyrrole ring and are studied for their biological activity.
The uniqueness of this compound lies in its specific ring fusion and the resulting chemical and biological properties.
Properties
CAS No. |
3336-87-6 |
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Molecular Formula |
C10H9NO |
Molecular Weight |
159.18 g/mol |
IUPAC Name |
1-methylcyclohepta[b]pyrrol-2-one |
InChI |
InChI=1S/C10H9NO/c1-11-9-6-4-2-3-5-8(9)7-10(11)12/h2-7H,1H3 |
InChI Key |
UDVIANBLGNJHHX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=CC2=CC1=O |
Origin of Product |
United States |
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